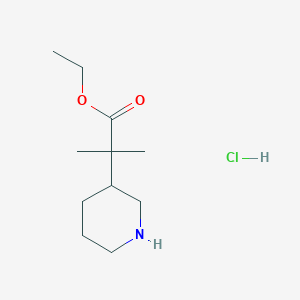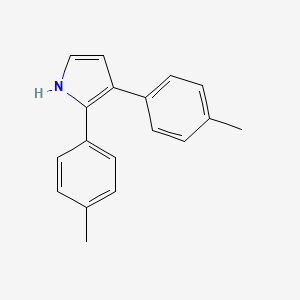
2,3-Di-p-tolylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-p-tolylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-p-tolylpyrrole typically involves the reaction of p-tolylamine with a suitable dicarbonyl compound under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where p-tolylamine reacts with 2,5-hexanedione in the presence of an acid catalyst to form the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions: 2,3-Di-p-tolylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized pyrrole derivatives with various substituents.
科学的研究の応用
2,3-Di-p-tolylpyrrole has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2,3-Di-p-tolylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
類似化合物との比較
Pyrrole: The parent compound with a simpler structure.
2,5-Di-p-tolylpyrrole: Another derivative with p-tolyl groups at different positions.
3,4-Di-p-tolylpyrrole: A derivative with p-tolyl groups at the 3 and 4 positions.
Uniqueness: 2,3-Di-p-tolylpyrrole is unique due to the specific positioning of the p-tolyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with molecular targets compared to other pyrrole derivatives.
特性
分子式 |
C18H17N |
|---|---|
分子量 |
247.3 g/mol |
IUPAC名 |
2,3-bis(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C18H17N/c1-13-3-7-15(8-4-13)17-11-12-19-18(17)16-9-5-14(2)6-10-16/h3-12,19H,1-2H3 |
InChIキー |
UAEUNFADBINZTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(NC=C2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


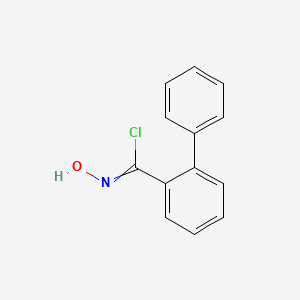

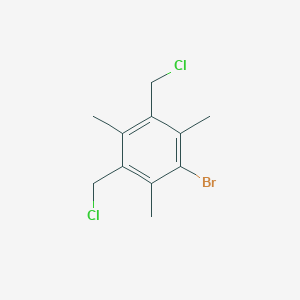
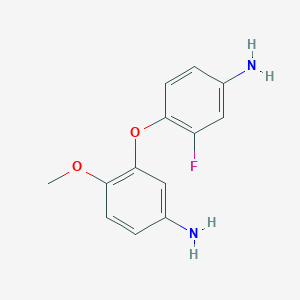
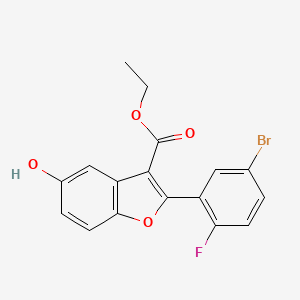

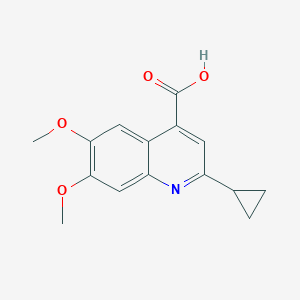


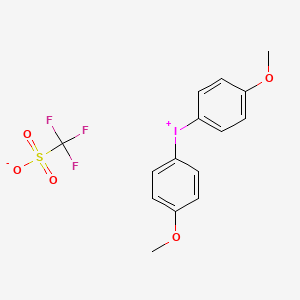
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)

